molecular formula C12H14N2O B15069487 (S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B15069487
M. Wt: 202.25 g/mol
InChI Key: NXBZDGUMVDZVNE-NSHDSACASA-N
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Description

(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a carbonitrile group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or through the use of an amine precursor.

    Methoxylation: The methoxy group is typically introduced through methylation using reagents such as methyl iodide in the presence of a base.

    Nitrile Formation: The nitrile group can be introduced through a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile
  • 5-Amino-3-methoxy-6,7,8,9-tetrahydronaphthalene-2-carbonitrile

Uniqueness

(S)-5-Amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(5S)-5-amino-3-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C12H14N2O/c1-15-12-6-10-8(5-9(12)7-13)3-2-4-11(10)14/h5-6,11H,2-4,14H2,1H3/t11-/m0/s1

InChI Key

NXBZDGUMVDZVNE-NSHDSACASA-N

Isomeric SMILES

COC1=C(C=C2CCC[C@@H](C2=C1)N)C#N

Canonical SMILES

COC1=C(C=C2CCCC(C2=C1)N)C#N

Origin of Product

United States

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